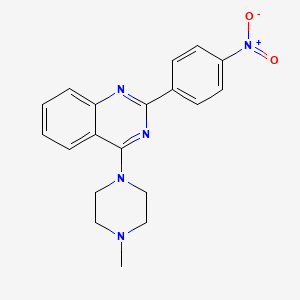

4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline

Description

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-22-10-12-23(13-11-22)19-16-4-2-3-5-17(16)20-18(21-19)14-6-8-15(9-7-14)24(25)26/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMSDVKAEIDKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with 2-chloroquinazoline in the presence of a base, followed by the introduction of the 4-methylpiperazin-1-yl group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using hydrogenation or other reducing agents.

Substitution: The quinazoline core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the quinazoline core.

Scientific Research Applications

Overview

4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline is a complex organic compound that has gained attention in various scientific fields due to its unique chemical structure. This compound features a quinazoline core, a piperazine ring, and a nitrophenyl group, making it versatile for research and industrial applications. Its potential therapeutic effects, particularly in medicinal chemistry, have led to extensive studies on its biological activities.

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential , particularly in the treatment of various diseases:

- Anticancer Activity : Research indicates that compounds with a quinazoline moiety exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast cancer cells, by inducing apoptosis and modulating key signaling pathways such as the PI3K/Akt pathway .

- Anti-inflammatory Properties : Studies have shown that derivatives of quinazoline compounds can be effective in treating inflammatory conditions. For instance, certain synthesized derivatives have exhibited substantial anti-inflammatory activity in animal models .

The compound's interaction with biological macromolecules is of significant interest:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for developing drugs targeting metabolic disorders .

- Receptor Modulation : Some derivatives have been studied for their ability to interact with various receptors, including adrenergic receptors, which are important in cardiovascular and neurological functions .

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules:

- Synthesis of Quinazoline Derivatives : It is utilized in the synthesis of various quinazoline derivatives that possess diverse biological activities. These derivatives can be tailored to enhance efficacy against specific targets.

- Reagent in Organic Reactions : The compound can also function as a reagent in organic synthesis, facilitating the formation of new chemical entities with potential applications across different industries.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)methanone

- 4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)pyridine

Uniqueness

4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Biological Activity

4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, drawing upon various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline is . Its structure features a quinazoline core substituted with a piperazine ring and a nitrophenyl group, which are critical for its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline derivatives. For instance, the reaction of 4-nitroaniline with piperazine derivatives under specific conditions leads to the formation of the target compound. The yield and purity are often assessed using techniques such as NMR and mass spectrometry .

Anticancer Activity

Numerous studies have indicated that 4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects.

- In Vitro Studies : A notable study reported an IC50 value of 1.10 µM against human acute myeloid leukemia (AML) cells (MV4-11), indicating its potential as an effective anticancer agent .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially involving the modulation of key proteins such as Bcl-2 and caspases .

Antiviral Activity

The antiviral properties of this compound have also been investigated, particularly against bovine viral diarrhea virus (BVDV).

- Activity Assessment : In vitro evaluations revealed that certain derivatives, including 4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline, displayed effective inhibition of viral replication with an EC50 value around 9.7 µM .

- Target Mechanism : The compound was shown to bind to an allosteric site on the viral RNA polymerase, inhibiting its activity and thereby preventing viral genome replication .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Pathogen | IC50/EC50 Value | Reference |

|---|---|---|---|

| Anticancer | MV4-11 (AML) | 1.10 µM | |

| Antiviral | BVDV | 9.7 µM | |

| Cytotoxicity | Various Cancer Cell Lines | Varies (0.47 - 5.87 µM) |

Case Studies

- Anticancer Evaluation : A study conducted by Mantoani et al. demonstrated that quinazoline derivatives, including our compound of interest, significantly inhibited cell proliferation in human cancer models, showcasing their potential as novel therapeutic agents .

- Antiviral Mechanisms : Research focused on the interaction between the compound and viral proteins illustrated how modifications in the quinazoline structure could enhance binding affinity and efficacy against viral targets .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the 4-methylpiperazine group to a quinazoline scaffold may require optimized reaction temperatures (e.g., 80–100°C) and catalysts like palladium for cross-coupling. Solvent polarity (e.g., DMF or THF) affects solubility and reaction kinetics. Yield improvements (e.g., 60–75%) are achieved by controlling stoichiometry and purifying intermediates via column chromatography .

Q. Table 1: Key Reaction Parameters

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., nitrophenyl protons at δ 8.2–8.5 ppm) and piperazine ring integration .

- HPLC-MS: Validates purity (>95%) and detects trace impurities (e.g., unreacted intermediates) using C18 columns and acetonitrile/water gradients .

- X-ray crystallography: Resolves stereochemistry and crystal packing, as seen in related piperazine-quinazoline structures .

Q. What preliminary biological screening data exist for this compound?

Answer: While direct data are limited, structurally analogous quinazoline-piperazine hybrids exhibit:

- Kinase inhibition: Targeting EGFR or VEGFR2 (IC₅₀: 0.1–5 µM) via nitro group interactions with ATP-binding pockets .

- Antimicrobial activity: MIC values of 8–32 µg/mL against Gram-positive bacteria due to nitro group redox activity .

- Cytotoxicity: Selectivity indices (SI >10) in cancer cell lines (e.g., MCF-7) via apoptosis induction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for similar compounds?

Answer: Discrepancies often arise from assay variability (e.g., cell line differences) or impurity profiles. Strategies include:

- Dose-response normalization: Use standardized protocols (e.g., NIH/NCATS guidelines) to compare IC₅₀ values .

- Metabolite profiling: LC-MS/MS to identify active/inactive metabolites confounding results .

- Theoretical alignment: Link findings to established mechanisms (e.g., nitro group reduction pathways) to contextualize outliers .

Q. What experimental designs are optimal for studying environmental fate and ecotoxicology?

Answer: Adopt tiered approaches from projects like INCHEMBIOL :

- Phase 1 (Lab):

- Hydrolysis/photolysis: Assess stability under UV light (λ = 254 nm) and varied pH (3–9).

- Partition coefficients: Log Kow measurements predict bioaccumulation potential.

- Phase 2 (Field):

- Soil/water matrices: Monitor degradation products (e.g., amine derivatives) via SPE-HPLC .

Q. Table 2: Environmental Persistence Metrics

| Parameter | Method | Relevance to Ecotoxicity |

|---|---|---|

| Hydrolysis half-life | HPLC-UV at varying pH | Predicts aquatic stability |

| Log Kow | Shake-flask with octanol/water | Indicates bioaccumulation risk |

| Soil adsorption | Batch equilibrium tests | Guides terrestrial impact models |

Q. How can computational methods enhance mechanistic studies of its pharmacological activity?

Answer:

- Docking simulations (AutoDock Vina): Map nitro group interactions with kinase targets (e.g., PDB ID: 1M17) to rationalize selectivity .

- MD simulations (GROMACS): Evaluate piperazine ring flexibility in binding pockets over 100-ns trajectories .

- QSAR models: Correlate substituent electronegativity (e.g., nitro vs. methoxy) with bioactivity using descriptors like Hammett constants .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

- Flow chemistry: Continuous reactors reduce exothermic risks during nitro group introduction .

- DoE (Design of Experiments): Optimize parameters (e.g., residence time, catalyst loading) via response surface methodology .

- Impurity control: Monitor genotoxic nitrosamines via LC-MS with ≤0.1% thresholds .

Q. How do structural modifications (e.g., replacing nitro with cyano groups) impact activity?

Answer: Comparative studies of analogs (e.g., 4-cyano derivatives) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.